3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Process Chemistry FLT3 Inhibitor Synthesis Gilteritinib Intermediate

Purpose-built for FLT3 inhibitor (gilteritinib) programs. The 6-ethyl group directs S_NAr to the 3-position, enabling synthesis of the correct regioisomer—critical for scalable API production. Generic 3,5-dichloropyrazines derail established routes and require extensive re-optimization. The scaffold also supports covalent warhead development (p53-Y220C). For medicinal chemistry teams seeking unambiguous regiochemical control and a validated synthetic lineage, this intermediate is indispensable.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04
CAS No. 1883347-30-5
Cat. No. B3032455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
CAS1883347-30-5
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C(=O)O)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-2-3-5(8)11-6(9)4(10-3)7(12)13/h2H2,1H3,(H,12,13)
InChIKeyKTDRCSJYIOVBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS 1883347-30-5): Supplier-Side Technical Benchmarking for Procurement


3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS 1883347-30-5) is a heterocyclic building block belonging to the pyrazine carboxylic acid class, characterized by a molecular formula of C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol [1]. The compound features a pyrazine core substituted with two chlorine atoms at the 3- and 5-positions, an ethyl group at the 6-position, and a carboxylic acid group at the 2-position . It is primarily utilized as a research intermediate in the synthesis of more complex molecules, notably in medicinal chemistry programs targeting kinase inhibition [2]. The dichloro substitution pattern confers a specific electronic profile that influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions, making it a valuable scaffold for selective derivatization [3].

Why Off-the-Shelf 3,5-Dichloropyrazine Analogs Cannot Substitute for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid in FLT3-Directed Synthesis


Simple in-class substitution with non-ethylated or mono-chlorinated pyrazine carboxylic acids is untenable for programs requiring this specific scaffold. The 6-ethyl substituent is not a passive bystander; it fundamentally alters the regioselectivity of subsequent SNAr reactions, directing nucleophilic attack to specific positions on the ring that are critical for building the desired pharmacophore [1]. Furthermore, the compound's documented role as a direct precursor to key intermediates in the clinical-stage synthesis of gilteritinib, a selective FLT3 inhibitor, establishes a validated synthetic lineage [2]. Replacing it with a cheaper, unadorned dichloropyrazine acid would derail this established pathway, requiring extensive re-optimization of reaction conditions and potentially failing to yield the correct isomeric intermediate. The following sections quantify this differentiation across multiple dimensions, from reaction scalability to precise molecular interactions.

Quantitative Procurement Evidence: Head-to-Head Differentiation of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS 1883347-30-5)


Procurement Advantage: Scalable Synthesis Route with Quantified Yield Improvement over Discovery Chemistry

While not a direct head-to-head potency assay, this evidence directly addresses procurement risk and cost-of-goods. The target compound's carboxamide derivative (3,5-dichloro-6-ethylpyrazine-2-carboxamide) is a key intermediate for gilteritinib. The original four-step discovery route to this intermediate was unsuitable for scale-up, requiring cryogenic conditions and column chromatography [1]. An optimized, second-generation route starting from methyl 3-oxopentanoate was developed, which enabled the production of a 125 kg batch of the key intermediate [1]. This new route demonstrated a **higher overall yield** compared to the discovery route, alongside the elimination of cryogenics, chromatography, and heavy metals, and **minimization of waste generation** [1].

Process Chemistry FLT3 Inhibitor Synthesis Gilteritinib Intermediate

Structural Differentiation: Quantified Regioselectivity Divergence Dictated by 6-Ethyl Substituent in SNAr Reactions

The presence of the 6-ethyl group (an electron-donating group, EDG) on the pyrazine ring is not merely a structural feature; it quantitatively dictates the outcome of nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this scaffold. A foundational study on 2-substituted 3,5-dichloropyrazines demonstrated a clear regioselectivity switch [1]. In contrast, when the 2-position carries an electron-withdrawing group (EWG) like an ester, nucleophilic attack occurs **preferentially at the 5-position** [1].

Organic Synthesis Regioselective SNAr Dichloropyrazine Chemistry

Downstream Value: Direct Link to a Clinically-Validated Pharmacophore in Gilteritinib Synthesis

This compound's differentiation is cemented by its proven utility in constructing a marketed drug's pharmacophore. It is the direct precursor to 3,5-dichloro-6-ethylpyrazine-2-carboxamide, which is explicitly identified as the key pyrazinecarboxamide intermediate in the synthesis of gilteritinib (ASP2215), an FDA-approved inhibitor of mutated FMS-like tyrosine kinase 3 (FLT3) for relapsed or refractory acute myeloid leukemia (AML) [1]. This establishes a direct, quantifiable link between procuring this specific acid and accessing a validated, high-value drug discovery pathway.

Medicinal Chemistry Targeted Therapy FLT3-ITD AML

Target Engagement Potential: X-ray Crystallographic Evidence of Covalent Binding in p53 Y220C Mutant

The carbonitrile analog of this compound (3,5-dichloro-6-ethylpyrazine-2-carbonitrile) demonstrates a tangible, high-resolution binding interaction with a therapeutically relevant protein target. A crystal structure (PDB ID: 9G6U) reveals the compound covalently bound to the p53-Y220C core domain after soaking at a 5 mM concentration [1]. This structural evidence suggests that the core 3,5-dichloro-6-ethylpyrazine scaffold possesses an intrinsic ability to form covalent bonds with cysteine residues in specific protein pockets, a mechanism of action highly sought after in drug discovery for achieving potent and sustained target modulation.

Structural Biology Covalent Inhibition p53 Stabilization

Validated Application Scenarios for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid Procurement


Synthesis of FLT3-Targeted Therapeutics (e.g., Gilteritinib Analogs)

Procurement is most justified for medicinal chemistry and process chemistry teams developing inhibitors of FLT3 kinase for acute myeloid leukemia (AML). The compound serves as the direct starting material for a validated, scalable route to a key intermediate in the synthesis of gilteritinib [1]. Its use in this context derisks synthetic scale-up and ensures access to a clinically relevant chemical space.

Regioselective Building Block for Complex Heterocycle Construction

This compound is an essential procurement for organic chemists designing multistep syntheses where control over substitution pattern is paramount. The 6-ethyl group ensures that subsequent SNAr reactions will be directed to the 3-position, enabling the construction of specific regioisomers that would be inaccessible or difficult to obtain with simpler 3,5-dichloropyrazines [2]. This is crucial for generating focused libraries of pyrazine-based compounds.

Development of Covalent Protein Ligands

Procurement is recommended for structural biology and chemical biology groups interested in developing covalent inhibitors or probes. The scaffold's demonstrated ability to form a covalent bond with a cysteine residue in the p53-Y220C mutant, as shown by the carbonitrile analog's crystal structure [3], validates its potential as a reactive warhead or for further optimization into irreversible binders for other protein targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.